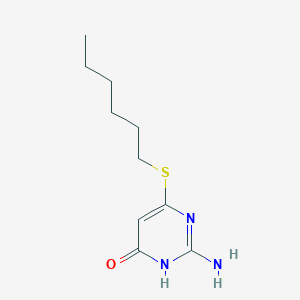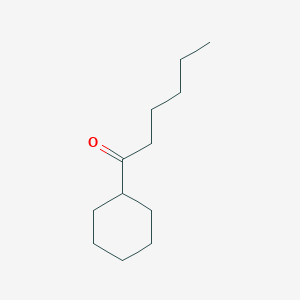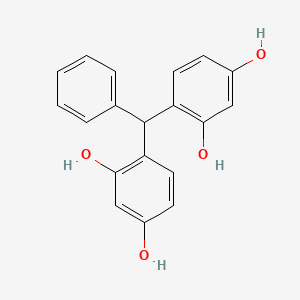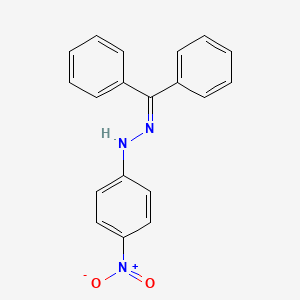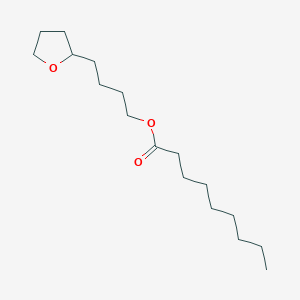
4-(Tetrahydrofuran-2-yl)butyl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetrahydrofuran-2-yl)butyl nonanoate is an organic compound with the molecular formula C17H32O3 It is a derivative of nonanoic acid and tetrahydrofuran, featuring a nonanoate ester linked to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-2-yl)butyl nonanoate typically involves the esterification of nonanoic acid with 4-(Tetrahydrofuran-2-yl)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield. The use of commercial catalysts and optimized reaction parameters ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tetrahydrofuran-2-yl)butyl nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Nonanoic acid and tetrahydrofuran-2-one.
Reduction: 4-(Tetrahydrofuran-2-yl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydrofuran-2-yl)butyl nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Tetrahydrofuran-2-yl)butyl nonanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release nonanoic acid and 4-(Tetrahydrofuran-2-yl)butanol, which can further interact with biological pathways. The tetrahydrofuran ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Tetrahydrofuran-2-yl)butyl acetate
- 4-(Tetrahydrofuran-2-yl)butyl propionate
- 4-(Tetrahydrofuran-2-yl)butyl butyrate
Uniqueness
4-(Tetrahydrofuran-2-yl)butyl nonanoate is unique due to its longer carbon chain compared to similar compounds. This structural feature may influence its physical properties, reactivity, and potential applications. The presence of the tetrahydrofuran ring also imparts specific characteristics that differentiate it from other esters.
Eigenschaften
CAS-Nummer |
5467-14-1 |
|---|---|
Molekularformel |
C17H32O3 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-(oxolan-2-yl)butyl nonanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-13-17(18)20-14-9-8-11-16-12-10-15-19-16/h16H,2-15H2,1H3 |
InChI-Schlüssel |
JIJLLVOXMIJRDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCCCCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)

![Bis[(4-bromophenyl)methyl]mercury](/img/structure/B14733281.png)
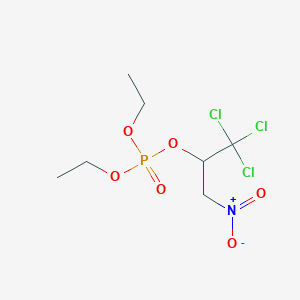
![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)
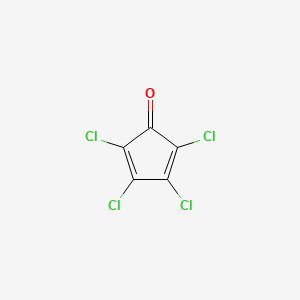
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
